![molecular formula C21H15N5O3 B14126040 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/structure/B14126040.png)
1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with a unique structure that combines a cyanophenyl group, a furan ring, and a tetrahydroquinazolinylidene moiety
准备方法
The synthesis of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethyl intermediate, followed by its condensation with a suitable quinazolinone derivative. The final step involves the introduction of the cyanophenyl group under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
化学反应分析
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the quinazolinone moiety or the cyanophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyanophenyl group and the furan ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar compounds to 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea include:
1-(2-cyanophenyl)-3-[(4E)-3-[(thiophen-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-cyanophenyl)-3-[(4E)-3-[(pyridin-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Contains a pyridine ring, which may alter its chemical properties and biological activity.
1-(2-cyanophenyl)-3-[(4E)-3-[(benzyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Features a benzyl group, potentially affecting its reactivity and applications.
These comparisons highlight the uniqueness of the furan ring in the original compound, which may confer specific advantages in terms of reactivity and biological interactions.
属性
分子式 |
C21H15N5O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
InChI 键 |
KPDDUKFBZYZJHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)

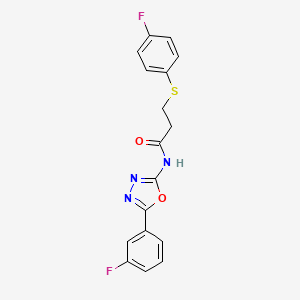
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
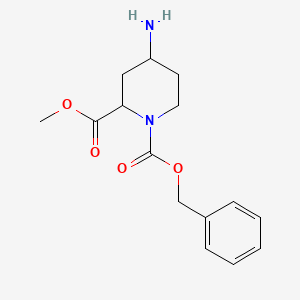
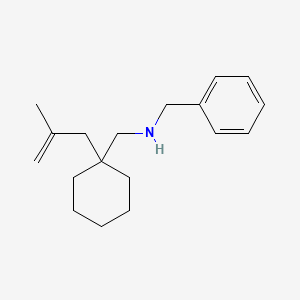
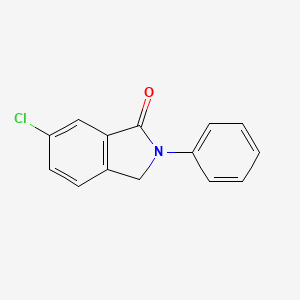


![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
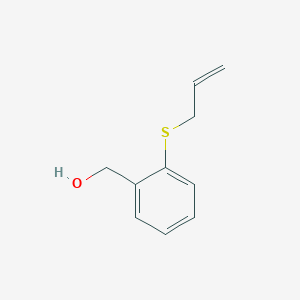
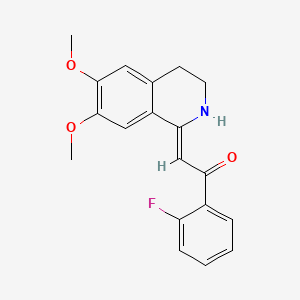

![2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14126039.png)
